Superior Lipophilicity (LogP) Compared to 2-Bromo-5-nitrobenzaldehyde for CNS Drug Discovery
2-Bromo-5-(trifluoromethyl)benzaldehyde exhibits a consensus LogP of 3.3 , which is significantly higher than the LogP of 1.9 for the structurally analogous 2-bromo-5-nitrobenzaldehyde [1]. This quantitative difference in lipophilicity directly impacts the compound's utility as a building block for central nervous system (CNS) drug discovery, where a higher LogP value is often correlated with improved blood-brain barrier (BBB) permeability .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus LogP = 3.3 |
| Comparator Or Baseline | 2-Bromo-5-nitrobenzaldehyde, XLogP3-AA = 1.9 |
| Quantified Difference | Δ LogP ≈ 1.4 (target is ~25 times more lipophilic in an octanol-water partition system) |
| Conditions | Computational prediction (XLogP3-AA) from PubChem |
Why This Matters
This lipophilicity difference makes 2-bromo-5-(trifluoromethyl)benzaldehyde a demonstrably more suitable building block for synthesizing molecules intended to penetrate the blood-brain barrier, a critical consideration in CNS drug development.
- [1] PubChem. Compound Summary: 2-Bromo-5-nitrobenzaldehyde. CID 11138942. View Source
